1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperidine-4-carbonitrile is a complex organic compound featuring a thiadiazole ring, a piperidine ring, and a phenyl group
Preparation Methods
The synthesis of 1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperidine-4-carbonitrile typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced through a series of nucleophilic substitution reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include hydrogen gas for reduction, and halogenating agents for substitution reactions
Scientific Research Applications
1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the thiadiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives and piperidine-containing molecules. Compared to these, 1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperidine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds are indole derivatives and other thiadiazole-based molecules .
Properties
Molecular Formula |
C16H18N4OS |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C16H18N4OS/c1-21-11-14-18-15(22-19-14)20-9-7-16(12-17,8-10-20)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 |
InChI Key |
FPZOYQZVXZGTKI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NSC(=N1)N2CCC(CC2)(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.